molecular formula C16H17N5O4 B11692920 (1-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-1H-pyrazol-5-yl)(morpholin-4-yl)methanone

(1-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-1H-pyrazol-5-yl)(morpholin-4-yl)methanone

Katalognummer: B11692920
Molekulargewicht: 343.34 g/mol
InChI-Schlüssel: CLQTYMUMZHDXLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-[1-METHYL-5-(MORPHOLINE-4-CARBONYL)-1H-PYRAZOL-4-YL]-1-(3-NITROPHENYL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a morpholine moiety, and a nitrophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[1-METHYL-5-(MORPHOLINE-4-CARBONYL)-1H-PYRAZOL-4-YL]-1-(3-NITROPHENYL)METHANIMINE typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the morpholine and nitrophenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the imine bond under mild acidic conditions to ensure the desired (E)-configuration.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and automated synthesis equipment can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-[1-METHYL-5-(MORPHOLINE-4-CARBONYL)-1H-PYRAZOL-4-YL]-1-(3-NITROPHENYL)METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The imine bond can be reduced to form amines.

    Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (E)-N-[1-METHYL-5-(MORPHOLINE-4-CARBONYL)-1H-PYRAZOL-4-YL]-1-(3-NITROPHENYL)METHANIMINE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases .

Medicine

In medicine, (E)-N-[1-METHYL-5-(MORPHOLINE-4-CARBONYL)-1H-PYRAZOL-4-YL]-1-(3-NITROPHENYL)METHANIMINE is investigated for its potential as a pharmaceutical agent. Its ability to modulate specific biological pathways makes it a candidate for drug development .

Industry

In industry, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .

Wirkmechanismus

The mechanism of action of (E)-N-[1-METHYL-5-(MORPHOLINE-4-CARBONYL)-1H-PYRAZOL-4-YL]-1-(3-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets. The pyrazole ring and nitrophenyl group are key to its binding affinity and specificity. The compound can modulate various signaling pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(E)-N-[1-METHYL-5-(MORPHOLINE-4-CARBONYL)-1H-PYRAZOL-4-YL]-1-(3-NITROPHENYL)METHANIMINE stands out due to its combination of a pyrazole ring, morpholine moiety, and nitrophenyl group, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C16H17N5O4

Molekulargewicht

343.34 g/mol

IUPAC-Name

[2-methyl-4-[(3-nitrophenyl)methylideneamino]pyrazol-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C16H17N5O4/c1-19-15(16(22)20-5-7-25-8-6-20)14(11-18-19)17-10-12-3-2-4-13(9-12)21(23)24/h2-4,9-11H,5-8H2,1H3

InChI-Schlüssel

CLQTYMUMZHDXLG-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C(C=N1)N=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.